3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
“3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized by a variety of methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis
Benzofuran compounds have been shown to exhibit good antifungal activity against four plant pathogenic fungi . For example, compound 10g showed good antifungal activity at 200 mg L-1 and is hoped to be a potential lead compound .Scientific Research Applications
Synthesis and Antitumor Activity
A study highlighted the synthesis and biological evaluation of novel benzofuran-2-yl pyrazole pyrimidine derivatives, including compounds structurally related to 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide. These derivatives were synthesized through various cyclocondensation reactions and evaluated for their antitumor activity. Notably, some derivatives demonstrated promising cytotoxic activity against human liver carcinoma cell lines (HEPG2), showcasing the potential of benzofuran-2-carboxamide derivatives in cancer therapy (El-Zahar et al., 2011).
Antimicrobial Applications
A series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds, related to this compound, were tested against various pathogenic microorganisms, including gram-negative and gram-positive bacterial strains. The results indicated significant antibacterial activity, suggesting the utility of benzofuran-2-carboxamide derivatives in developing new antimicrobial agents (Idrees et al., 2019).
Chemical Synthesis and Reactivity
Research on hybrid compounds containing a tricyclic diterpenoid and fluorine-substituted heterocycles utilized 2,3-butadienes as building blocks for synthesizing various heterocyclic compounds. In this context, compounds analogous to this compound were synthesized, highlighting the versatility and reactivity of benzofuran derivatives in chemical synthesis. This study provides insights into the synthesis of hybrid compounds with potential applications in medicinal chemistry and material science (Gromova et al., 2020).
Fluorescent Trypanocidal Diamidines
The determination of fluorescent trypanocidal diamidines in biological samples utilized compounds structurally related to this compound. This study showcases the application of quantitative thin-layer chromatography for analyzing diamidines, contributing to pharmacokinetic studies and the development of trypanocidal therapies (Gluth et al., 1986).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Benzofuran derivatives have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that the compound may have similar effects.
Future Directions
Properties
IUPAC Name |
3-(butanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-7-16(23)22-17-12-8-3-6-11-15(12)25-18(17)19(24)21-14-10-5-4-9-13(14)20/h3-6,8-11H,2,7H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQGMJZDDKWRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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